![molecular formula C16H21N3O2 B2485442 3-(4-Benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione CAS No. 313378-64-2](/img/structure/B2485442.png)
3-(4-Benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione
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Overview
Description
The compound “3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid” is a chemical compound with the CAS Number: 938135-13-8 . It has a molecular weight of 310.4 .
Synthesis Analysis
A series of novel compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The structure of the synthesized compounds was characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The compounds exhibited significant antibacterial and antifungal activity as that of standards . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms .Scientific Research Applications
- Antipsychotic Agents : Researchers have investigated the potential antipsychotic properties of this compound. Its benzylpiperazine moiety may interact with neurotransmitter receptors, making it a candidate for novel antipsychotic drug development .
- Antibacterial and Antifungal Properties : Some derivatives of this compound exhibit antimicrobial effects. Researchers have synthesized related molecules and evaluated their activity against bacterial and fungal strains .
Medicinal Chemistry and Drug Development
Antimicrobial Activity
Mechanism of Action
Target of Action
The primary target of 3-(4-Benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione is the serotonin type 3 (5-HT3) receptor . This receptor is unique among the seven recognized serotonin receptor families and is found in neuro-anatomical regions .
Mode of Action
The compound acts as a 5-HT3 receptor antagonist . Antagonists block or inhibit the action of receptors, preventing a response. In this case, 3-(4-Benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione prevents the 5-HT3 receptor from responding to serotonin, which can lead to various downstream effects .
Biochemical Pathways
Therefore, antagonism of this receptor could potentially affect a wide range of biochemical pathways .
Pharmacokinetics
The compound has been noted to have an optimal log p and significant pa2 value . Log P is a measure of a compound’s lipophilicity, which can influence its absorption and distribution in the body. The pA2 value is a measure of the antagonist’s potency .
Result of Action
The compound’s antagonism of the 5-HT3 receptor has been associated with antidepressant-like effects in rodent behavioral models of depression . This suggests that the compound could potentially have therapeutic applications in the treatment of depression .
Safety and Hazards
properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-17-15(20)11-14(16(17)21)19-9-7-18(8-10-19)12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOJJNHBTVGMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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